Absence of Verifiable COX-2 Inhibitory Potency for This Compound Versus Select Analog
No peer-reviewed primary study or authoritative database entry provides a validated COX-2 IC50 value for N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide. A BindingDB entry (BDBM50598753) does exist for a compound with COX-2 inhibitory activity, but its SMILES string (Cc1c(Cl)cccc1Nc1ncccc1C(=O)NCc1ccc(O)cc1) confirms it is a structurally different chemotype [1]. Other published data on compounds like diarylpyrazole '10b' (COX-2 IC50 = 0.52 µM, SI = 10.73) cannot be attributed to this pyridazinone [2]. This prevents any quantitative comparison with reference inhibitors like celecoxib.
| Evidence Dimension | COX-2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | No verified data available |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 = 0.78 µM (reported in diarylpyrazole study [2]) |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
Without a verified IC50 value, there is no basis to select this compound over a structurally related pyridazinone with known COX-2 activity for an anti-inflammatory program.
- [1] BindingDB Entry BDBM50598753 / CHEMBL5191175. Inhibition of human COX-2. Data curated by ChEMBL. View Source
- [2] Pavas, L. S., Mane, D. V., Baheti, K. G. 'Anti-inflammatory Exploration of Sulfonamide Containing Diaryl Pyrazoles with Promising COX-2 Selectivity and Enhanced Gastric Safety Profile.' Compound 10b: COX-2 IC50 = 0.52 µM, SI = 10.73. View Source
